N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazoles are also known for their diverse pharmacological activities. The compound you mentioned has both these structures, suggesting potential bioactivity.
Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . They are planar and aromatic, with the aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrazoles, on the other hand, are five-membered aromatic rings with two adjacent nitrogen atoms.Chemical Reactions Analysis
Thiazoles and pyrazoles can undergo a variety of chemical reactions depending on the substituents present on the ring. Common reactions include electrophilic and nucleophilic substitutions, and reactions at the exocyclic double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure and the nature of its substituents. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties .Future Directions
Given the wide range of biological activities associated with thiazole and pyrazole derivatives, this compound could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its exact biological activity, optimizing its structure for increased potency and selectivity, and assessing its safety profile.
properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3S/c1-12-8-20(26-21(29)14-4-6-15(23)16(24)9-14)28(27-12)22-25-17(11-32-22)13-5-7-18(30-2)19(10-13)31-3/h4-11H,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHDQXASSOJSHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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